molecular formula C17H19FN2O2 B2877661 N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-39-1

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

Cat. No. B2877661
CAS RN: 478259-39-1
M. Wt: 302.349
InChI Key: WWUKYBWKMFGATD-UHFFFAOYSA-N
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Description

“N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide” is a chemical compound with the CAS Number: 478259-39-1 . It has a molecular weight of 302.35 and its IUPAC name is N-(4-fluorobenzyl)-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 302.35 . It is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Pharmaceutical Research and Drug Development

The pyrrole moiety is a common feature in many pharmaceutical compounds due to its biological activity. The compound , with its pyrrole core, may serve as a precursor or an intermediate in the synthesis of various drugs. Its structural similarity to other bioactive molecules could make it a candidate for the development of new medications, particularly those targeting neurological disorders or cancer .

Material Science

In material science, this compound could be explored for the development of novel organic semiconductors. Pyrrole derivatives are known for their conductive properties, and the fluorine atom could enhance the material’s stability and electronic properties, making it suitable for use in electronic devices .

Chemical Synthesis

This compound can be used in chemical synthesis as a building block for more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent in the synthesis of heterocyclic compounds .

Biological Studies

The compound’s potential biological activity makes it a candidate for in vitro and in vivo studies to determine its pharmacological properties. It could be used to study its interaction with biological targets, such as enzymes or receptors, which could lead to the discovery of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference material in chromatography or mass spectrometry. Its unique molecular signature allows for the development of analytical methods for detecting similar compounds in complex mixtures .

Agricultural Chemistry

The pyrrole ring system is present in many natural products with insecticidal and antifungal properties. This compound could be investigated for its potential use in agricultural chemistry to protect crops from pests and diseases .

Environmental Science

Research into the environmental fate of this compound, such as its biodegradation or persistence in various ecosystems, could provide valuable information for assessing its environmental impact and for the development of safer chemicals .

Nanotechnology

The compound could be used in the field of nanotechnology, particularly in the design and synthesis of organic nanoparticles. These nanoparticles could have applications in drug delivery, imaging, or as catalysts in chemical reactions .

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. Pyrrole derivatives are known to exhibit a wide range of biological activities, but the specific actions would depend on the exact structure and functional groups present .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKYBWKMFGATD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601330662
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide

CAS RN

478259-39-1
Record name N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601330662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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